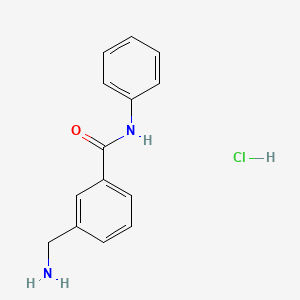![molecular formula C18H15ClN2O2 B1519733 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine CAS No. 1044559-74-1](/img/structure/B1519733.png)
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine
Overview
Description
The compound “4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine” is likely an organic compound containing a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The compound also contains methoxy groups (-OCH3) and a phenyl group (a ring of 6 carbon atoms, akin to benzene). The presence of the chloro group indicates that one of the hydrogens in the compound is replaced by a chlorine atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the addition of the methoxy and chloro groups. This could potentially be achieved through methods such as Suzuki-Miyaura cross-coupling reactions .Molecular Structure Analysis
The exact molecular structure would depend on the specific locations of the different groups on the pyrimidine ring. The compound’s name gives some indication of this: the “4-Chloro” suggests that the chlorine atom is attached to the 4th carbon in the ring, the “6-[(4-methoxyphenyl)methoxy]” suggests that a methoxyphenyl group is attached to the 6th carbon via a methoxy bridge, and the “2-phenyl” suggests that a phenyl group is attached to the 2nd carbon .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group. This could make the compound more reactive towards electrophiles and less reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .Scientific Research Applications
Chemical Transformations and Synthesis
Studies have explored the chemical transformations and synthetic applications of pyrimidine derivatives. For example, the reaction of certain pyrimidine derivatives with phosphoryl chloride led to the creation of chloromethylpyrimidines, showcasing the reactivity and potential for creating various pyrimidine-based compounds in chemical synthesis (Sakamoto et al., 1983). Similarly, transformations involving pyrimidine N,N'-dioxides have been studied, leading to the formation of compounds such as furo[3,2-d]pyrimidine derivatives, indicating the versatility of pyrimidine compounds in chemical reactions (Sedova & Mamaev, 1979).
Antiviral and Antiretroviral Activities
Pyrimidine derivatives have shown potential in antiviral and antiretroviral therapies. Certain substituted pyrimidine derivatives have displayed inhibitory activity against retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy (Hocková et al., 2003). Moreover, compounds derived from 2,4-diamino-, 2-amino-4-hydroxy-, or 2-amino-4-[2-(phosphonomethoxy)ethoxy]-6-hydroxypyrimidine inhibited the replication of herpes and retroviruses, demonstrating the potential of pyrimidine derivatives in antiviral treatments (Holý et al., 2002).
Corrosion Inhibition
Spiropyrimidinethiones, derivatives of pyrimidine, have been used as corrosion inhibitors for mild steel in acidic solutions. These inhibitors effectively reduced corrosion, indicating the potential of pyrimidine derivatives in industrial applications to protect metals from corrosive environments (Yadav et al., 2015).
Safety And Hazards
As with any chemical compound, handling “4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine” would require appropriate safety precautions. This could include wearing personal protective equipment and ensuring adequate ventilation. The compound could potentially cause skin and eye irritation, and it could be harmful if ingested or inhaled .
Future Directions
properties
IUPAC Name |
4-chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-22-15-9-7-13(8-10-15)12-23-17-11-16(19)20-18(21-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLRWUKMWCGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=NC(=N2)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670618 | |
| Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
CAS RN |
1044559-74-1 | |
| Record name | 4-Chloro-6-[(4-methoxyphenyl)methoxy]-2-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)
![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)
![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)
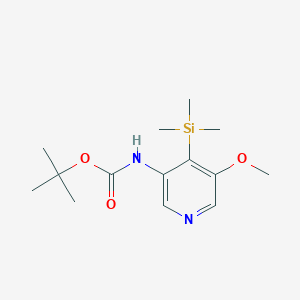
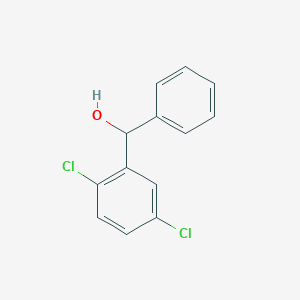
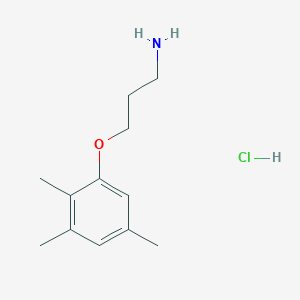
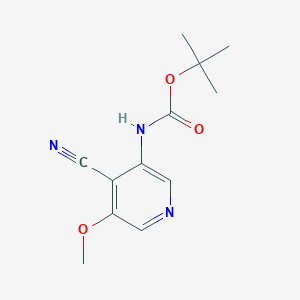
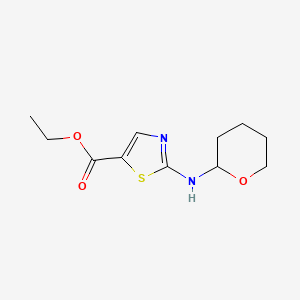
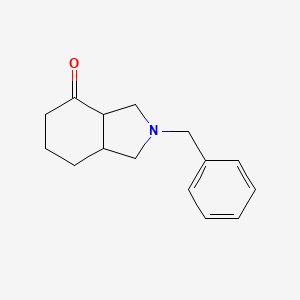
![6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519668.png)
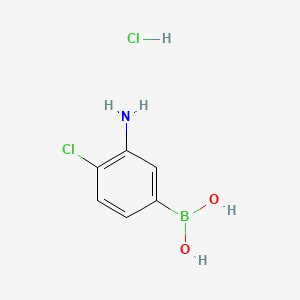
![4-[4-(3-Methylphenyl)piperazin-1-yl]butan-2-amine](/img/structure/B1519670.png)
amine hydrochloride](/img/structure/B1519672.png)
